molecular formula C8H6F3NO B7905414 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile

Cat. No.: B7905414
M. Wt: 189.13 g/mol
InChI Key: NPZNEUBZPCSAIR-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile typically involves the reaction of 5-methyl-2-(trifluoromethyl)furan with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)furan-3-yl)acetonitrile
  • 5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile
  • 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)propionitrile

Uniqueness

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the furan ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[5-methyl-2-(trifluoromethyl)furan-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-4-6(2-3-12)7(13-5)8(9,10)11/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZNEUBZPCSAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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